1-Azatricyclo[3.3.1.1,3,7]decan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azatricyclo[3.3.1.1,3,7]decan-2-ol hydrochloride is a chemical compound with the molecular formula C9H16ClNO. It is known for its unique tricyclic structure, which includes a nitrogen atom integrated into the ring system. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 1-Azatricyclo[3.3.1.1,3,7]decan-2-ol hydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the tricyclic core followed by the introduction of the hydroxyl group and the final conversion to the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining consistency and quality.
Analyse Chemischer Reaktionen
1-Azatricyclo[3.3.1.1,3,7]decan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, potentially forming ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The nitrogen atom in the tricyclic structure can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Azatricyclo[3.3.1.1,3,7]decan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development, is ongoing.
Industry: It is utilized in the development of new materials and as an intermediate in the production of various chemical products.
Wirkmechanismus
The mechanism of action of 1-Azatricyclo[3.3.1.1,3,7]decan-2-ol hydrochloride involves its interaction with specific molecular targets. The nitrogen atom in the tricyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The pathways involved may include modulation of enzyme activity, receptor binding, and alteration of cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
1-Azatricyclo[3.3.1.1,3,7]decan-2-ol hydrochloride can be compared with other tricyclic compounds, such as:
1-Azaadamantane: Similar in structure but lacks the hydroxyl group, leading to different chemical properties and reactivity.
Tricyclo[3.3.1.1,3,7]decane: A hydrocarbon analog without the nitrogen atom, resulting in distinct physical and chemical characteristics.
The presence of the nitrogen atom and the hydroxyl group in 1-Azatricyclo[331
Eigenschaften
Molekularformel |
C9H16ClNO |
---|---|
Molekulargewicht |
189.68 g/mol |
IUPAC-Name |
1-azatricyclo[3.3.1.13,7]decan-2-ol;hydrochloride |
InChI |
InChI=1S/C9H15NO.ClH/c11-9-8-2-6-1-7(3-8)5-10(9)4-6;/h6-9,11H,1-5H2;1H |
InChI-Schlüssel |
TWRLCQUXXHZNCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CN(C2)C3O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.